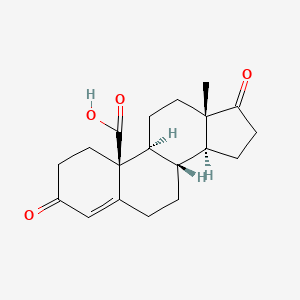
Hydroxystilbamidine
Overview
Description
Hydroxystilbamidine is a hydroxy-4-4’ diamidino stilbene compound used as diisethionate. It is part of the aromatic diamidine series of compounds and exhibits strong activity against bacteria, protozoa, and fungi . This compound is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and prophylaxis and treatment of African trypanosomiasis . It is also used in cases of malignancy, such as multiple myeloma .
Mechanism of Action
Target of Action
This compound, also known as Fluoro-Gold™ , primarily targets extracellular DNA and lysosomes . It exhibits a strong affinity for nucleic acids, particularly DNA . In Trypanosomes, there is extensive and selective binding of this compound to the kinetoplastic DNA .
Mode of Action
This compound interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of binding to extranuclear DNA, causing numerous mutations . This compound is also taken up in the lysosomes, leading to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Biochemical Pathways
It is known that the drug has an affinity for nucleic acids, mainly dna . This interaction leads to modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This suggests that this compound may affect pathways related to DNA replication and cellular division.
Pharmacokinetics
It is known that this compound is less toxic than stilbamidine, both experimentally and clinically . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The binding of this compound to DNA and lysosomes results in a number of molecular and cellular effects. It inhibits cell division and reproduction in Trypanosomes , and causes numerous mutations in yeast by binding to extranuclear DNA . Additionally, it leads to an increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .
Action Environment
It is known that this compound is less toxic than stilbamidine, suggesting that it may be more stable and effective in various environments
Preparation Methods
Hydroxystilbamidine can be synthesized through various synthetic routes. One common method involves the reaction of 4,4’-diamidino stilbene with hydroxylating agents under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity . The compound is often prepared as a diisethionate salt to enhance its solubility and stability .
Chemical Reactions Analysis
Hydroxystilbamidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs .
Scientific Research Applications
Hydroxystilbamidine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for staining DNA and RNA, exhibiting distinct fluorescence emission profiles when bound to these nucleic acids . In biology, it is frequently used as a retrograde neuronal tracer for neural mapping in microanatomical research . In medicine, this compound is used in the treatment of nonprogressive blastomycosis of the skin and other mycoses . It also has applications in pathology for diagnostic purposes . In industry, this compound is used in various histochemical techniques due to its high resistance to fading and compatibility with other neuro-histochemical methods .
Comparison with Similar Compounds
Hydroxystilbamidine is part of the aromatic diamidine series of compounds, which includes pentamidine, propamidine, stilbamidine, and berenil . Compared to these compounds, this compound is experimentally and clinically less toxic than stilbamidine . It also shows strong activity against a wide range of microorganisms, including bacteria, protozoa, and fungi . The unique properties of this compound, such as its high resistance to fading and compatibility with various histochemical techniques, make it a valuable tool in scientific research .
Properties
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023136 | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-99-8 | |
| Record name | Hydroxystilbamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxystilbamidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxystilbamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism is not fully elucidated, hydroxystilbamidine binds to DNA and RNA, particularly in the minor groove of A-T rich regions []. This binding is thought to interfere with essential cellular processes in susceptible organisms, such as ribonuclease activity and potentially DNA replication and transcription [, ].
A: Yes, this compound has been shown to bind to and stabilize lysosomes in trypanosomes []. In one study, treatment with this compound led to the appearance of numerous lysosome-like bodies and secretion granules in the parasites [].
A: Research suggests that this compound can suppress both primary and secondary immune responses to antigens like bovine serum albumin in mice []. This effect appears most prominent in the early stages of the immune response and is attributed to its lysosome-stabilizing and anti-proteolytic properties [].
A: The molecular formula of this compound isethionate (the commonly used salt form) is C20H28N4O9S2 []. Its molecular weight is 544.6 g/mol [].
A: this compound exhibits strong fluorescence, particularly when bound to specific structures within cells and tissues [, , ]. This property is utilized in various research applications, such as fluorescence microscopy for visualizing fungal elements [, ] and retrograde tracing of neurons [, , ].
ANone: The provided research papers primarily focus on the therapeutic applications of this compound, mainly as an antifungal and antiprotozoal agent. There isn't sufficient information to comment on its catalytic properties.
ANone: While the research papers mention structure-activity relationships, they do not delve into computational chemistry studies or QSAR modeling with this compound.
A: this compound, like other aromatic diamidines, is thought to target the kinetoplast of trypanosomes [, ]. The kinetoplast is a specialized structure within the mitochondrion of these parasites that contains DNA. The specific structural features of this compound that contribute to its binding affinity and activity against the kinetoplast require further investigation.
A: this compound isethionate is the commonly used salt form for clinical applications []. The isethionate salt enhances the drug's stability and water solubility, making it suitable for intravenous administration [].
ANone: The provided research papers predate many current SHE regulations and focus on clinical and experimental applications of this compound. Therefore, specific information on current SHE regulations and compliance is not available in these papers.
A: this compound isethionate is primarily administered intravenously [, ].
A: this compound exhibits a distinct pattern of deposition in various organs, including the liver, kidneys, and adrenals, with a strong affinity for connective tissue []. This deposition pattern is linked to its fluorescence properties, enabling visualization in these tissues under specific light conditions [].
ANone: The research papers do not provide conclusive information on whether this compound crosses the blood-brain barrier.
ANone: The exact elimination pathway of this compound is not extensively discussed in the provided research.
A: this compound has shown efficacy in treating systemic fungal infections, notably North American blastomycosis [, , , , , , , ]. It has also demonstrated potential in treating other fungal infections like histoplasmosis [, ], sporotrichosis [, ] and cryptococcosis []. Historically, it was used to treat leishmaniasis [].
ANone: This Q&A focuses on the scientific aspects of this compound and does not provide dosage information.
A: Yes, mice have been used as a model organism to study the effects of this compound on trypanosome infections [, , ] and immune response [].
ANone: The provided research papers primarily focus on the clinical efficacy and initial use of this compound for treating blastomycosis. While treatment failures and relapses are mentioned, the development of specific resistance mechanisms in B. dermatitidis is not extensively addressed.
ANone: The research papers do not provide sufficient information to definitively address cross-resistance patterns between this compound and other antifungal agents.
ANone: This Q&A focuses on the scientific aspects of this compound and does not provide information on lethal doses.
A: High-performance liquid chromatography (HPLC) is a suitable technique for analyzing this compound in various matrices []. Specific methodologies employing ion-pairing chromatography have been developed to achieve optimal separation and detection of this compound and related aromatic diamidines [].
A: Yes, HPLC methods coupled with appropriate sample preparation techniques enable the detection and quantification of this compound in biological fluids like serum and urine [].
ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.
ANone: While the research mentions that the isethionate salt form improves this compound's water solubility, detailed studies on its dissolution rate and solubility in various media are not presented.
ANone: Specific information on quality control and assurance procedures during the development, manufacturing, and distribution of this compound is not available in these research papers.
A: There is evidence suggesting that this compound can suppress the immune response, particularly in the early phase []. This immunosuppressive effect is attributed to its interference with lysosomal function and proteolytic activity []. Further research is needed to fully understand its impact on the immune system and potential for inducing immune responses.
ANone: The provided research papers do not offer insights into the interactions of this compound with drug transporters.
ANone: Information regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes is not found within the provided research papers.
ANone: While the research highlights the therapeutic use of this compound, details regarding its biocompatibility and biodegradability are not explicitly addressed.
A: Amphotericin B is another antifungal agent that has shown efficacy in treating blastomycosis, particularly in cases where this compound is ineffective or not well-tolerated [, , ]. The choice of treatment depends on various factors, including the severity and location of the infection, patient-specific considerations, and the treating physician's clinical judgment.
ANone: The research papers predate current concerns about pharmaceutical waste management and do not provide information on recycling or disposal strategies for this compound.
ANone: While not explicitly mentioned in the research papers, standard research infrastructure and resources used in microbiology, pharmacology, and microscopy are relevant for studying this compound.
A: The first reports of this compound's successful use in treating systemic fungal infections, specifically blastomycosis, emerged in the 1950s [, , ]. This marked a significant milestone in the chemotherapy of systemic mycoses, as there were limited effective treatment options available before its introduction [, ].
A: Yes, the fluorescent properties of this compound have led to its application as a histological stain and a retrograde tracer in neuroanatomy research [, , , ]. Its ability to selectively stain certain structures, such as fungal elements and neurons, makes it a valuable tool in various research fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


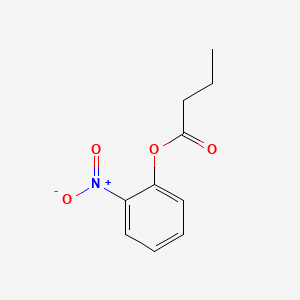

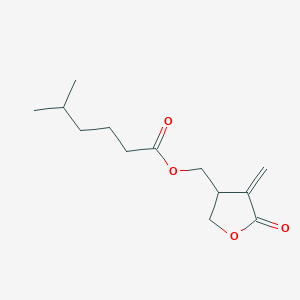

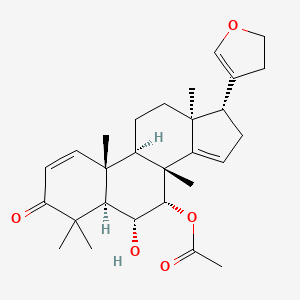

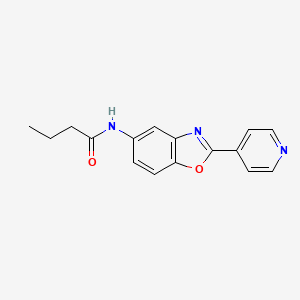
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
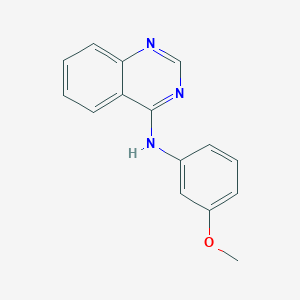
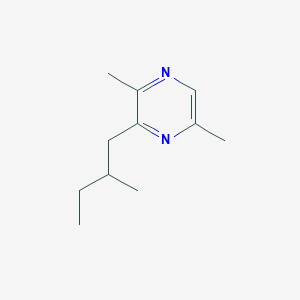
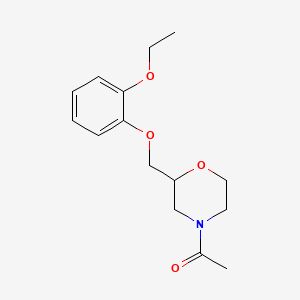
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
